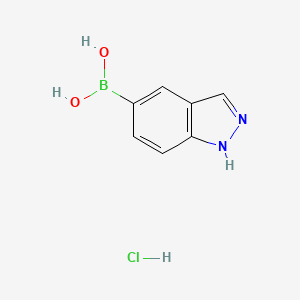
1H-Indazole-5-boronic acid hydrochloride
Overview
Description
1H-Indazole-5-boronic acid hydrochloride is a boronic acid derivative with the empirical formula C7H8BClN2O2 and a molecular weight of 198.41 g/mol This compound is part of the indazole family, which is known for its significant biological and chemical properties
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit various enzymes and receptors, such as tpl2 kinase , mTOR , and human farnesyl pyrophosphate synthase . These targets play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, and survival.
Mode of Action
For instance, some indazole derivatives have been shown to inhibit the oxidation of arachidonic acid .
Biochemical Pathways
For example, they have been used in the preparation of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors, which are involved in the MAPK signaling pathway . They have also been used in the synthesis of pyridinyl benzonaphthyridinones as mTOR inhibitors, affecting the PI3K/Akt/mTOR pathway .
Action Environment
The action, efficacy, and stability of 1H-Indazole-5-boronic acid hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, temperature, and the presence of other compounds. For instance, the compound is recommended to be stored at a temperature of 2-8°C , suggesting that higher temperatures might affect its stability.
Preparation Methods
The synthesis of 1H-Indazole-5-boronic acid hydrochloride typically involves several steps. One common method includes the reaction of indazole with boronic acid under specific conditions. The process often requires the use of catalysts and controlled environments to ensure the correct formation of the boronic acid derivative . Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Chemical Reactions Analysis
1H-Indazole-5-boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into other functional groups, such as alcohols or ketones.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The boronic acid group can be substituted with other groups through reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indazole-5-boronic acid hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.
Comparison with Similar Compounds
1H-Indazole-5-boronic acid hydrochloride can be compared with other boronic acid derivatives and indazole compounds:
1H-Indazole-5-boronic acid: Similar in structure but without the hydrochloride group, it has comparable chemical properties and applications.
Indazole-3-carboxylic acid: Another indazole derivative with different functional groups, used in similar research applications.
Phenylboronic acid: A simpler boronic acid derivative with a wide range of applications in organic synthesis.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
1H-indazol-5-ylboronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-1-2-7-5(3-6)4-9-10-7;/h1-4,11-12H,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTQZKIAQNCGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NN=C2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674175 | |
| Record name | 1H-Indazol-5-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257738-46-7 | |
| Record name | 1H-Indazol-5-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257738-46-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Difluoro-7-azaspiro[3.5]nonane](/img/structure/B577547.png)

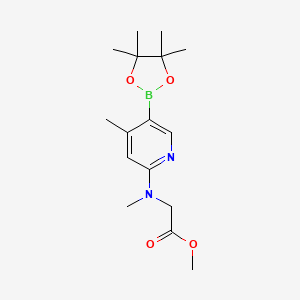
![2,6-diphenylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B577552.png)
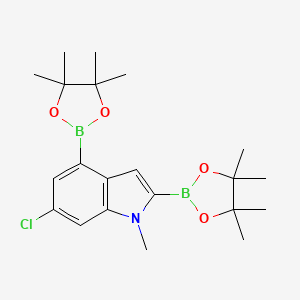
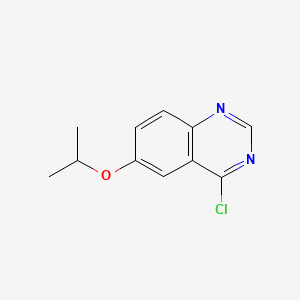
![t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate](/img/structure/B577556.png)



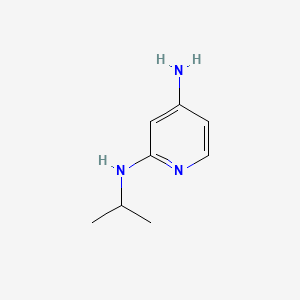
![6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B577561.png)


